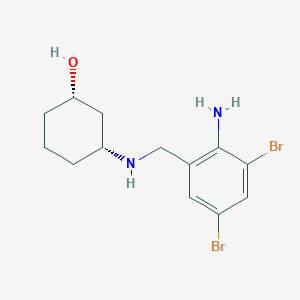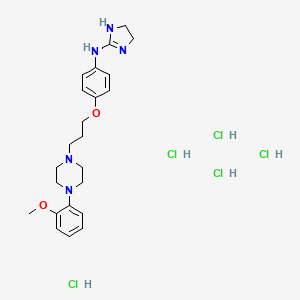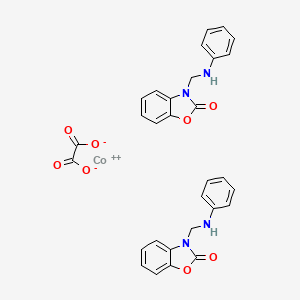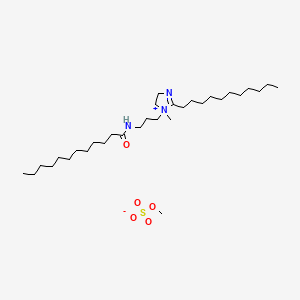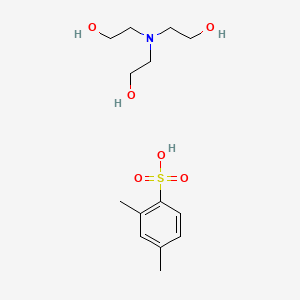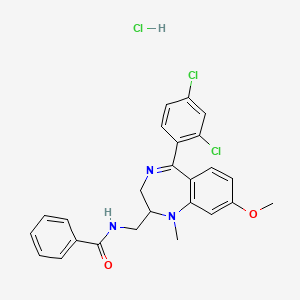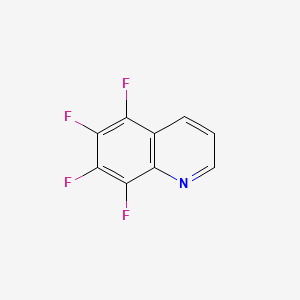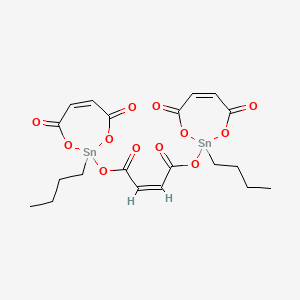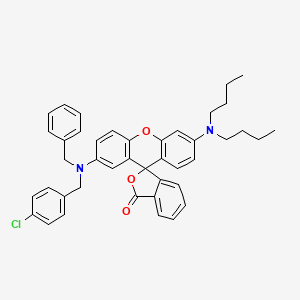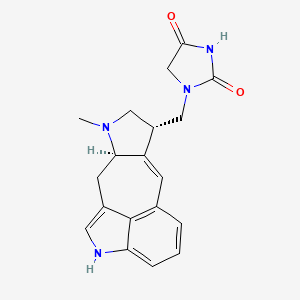
2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)- is a complex organic compound that belongs to the class of imidazolidinediones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)- typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure high yield and purity. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazolidinedione ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the ergoline moiety through functional group transformations and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of specific atoms or groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for facilitating specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential therapeutic effects.
Medicine: Development of new drugs targeting specific diseases.
Industry: Use in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)- involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Imidazolidinedione Derivatives: Compounds with similar core structures but different substituents.
Ergoline Derivatives: Compounds with similar ergoline moieties but different functional groups.
Uniqueness
2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)- is unique due to its specific combination of imidazolidinedione and ergoline structures, which may confer distinct biological activities and chemical properties.
Propriétés
Numéro CAS |
113869-47-9 |
|---|---|
Formule moléculaire |
C19H20N4O2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1-[[(4R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.03,7.012,16]hexadeca-1(16),2,9,12,14-pentaen-4-yl]methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N4O2/c1-22-8-13(9-23-10-17(24)21-19(23)25)14-5-11-3-2-4-15-18(11)12(7-20-15)6-16(14)22/h2-5,7,13,16,20H,6,8-10H2,1H3,(H,21,24,25)/t13-,16-/m1/s1 |
Clé InChI |
STJDEMADQFGYKM-CZUORRHYSA-N |
SMILES isomérique |
CN1C[C@@H](C2=CC3=C4C(=CNC4=CC=C3)C[C@H]21)CN5CC(=O)NC5=O |
SMILES canonique |
CN1CC(C2=CC3=C4C(=CNC4=CC=C3)CC21)CN5CC(=O)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


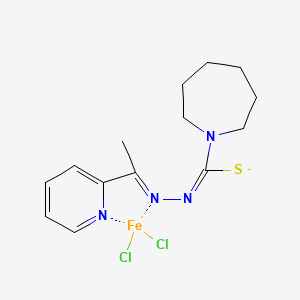
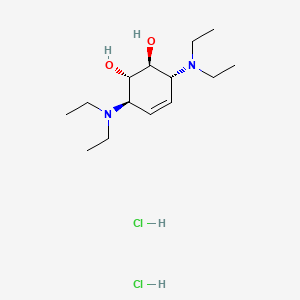
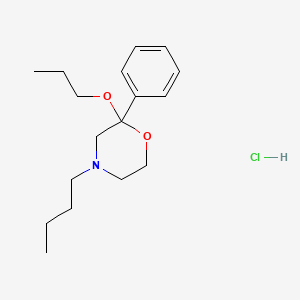
![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
